1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Übersicht

Beschreibung

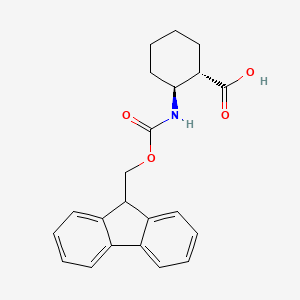

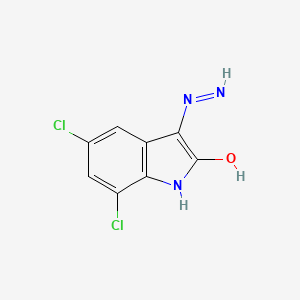

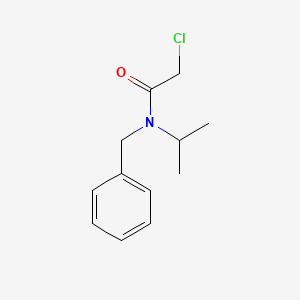

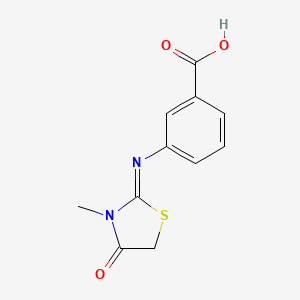

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine (1-HPEP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic compound, and contains a phenyl ring with a hydroxyl group and ethoxycarbonyl group substituents. 1-HPEP is an important tool for the study of biological systems, as it has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- Field : Green and Sustainable Chemistry .

- Summary : A novel collector of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) was synthesized from 2-hydroxy acetophenone and octanal, and its flotation and adsorption behavior for malachite were studied .

- Methods : The application methods involved synthesis from 2-hydroxy acetophenone and octanal, followed by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .

- Results : The HPDO with a concentration of 200 mg/L can float 94% malachite at pH 8, while only recovering 7.8% quartz and 28% calcite .

- Field : Molecular Microbiology .

- Summary : The compounds 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

- Methods : The compounds were tested for their structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

- Results : Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells .

Application in Green and Sustainable Chemistry

Application in Antimicrobial and Anticancer Agents Development

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Application in Benzofuran Synthesis

Application in Antioxidant Development

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Application in Benzofuran Synthesis

Application in Antioxidant Development

Eigenschaften

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSXIAMRFKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368747 | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

CAS RN |

67915-00-8 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)